N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-7-19-12(14(21)15-8)11(17-18-19)13(20)16-9-5-3-4-6-10(9)22-2/h3-7H,1-2H3,(H,15,21)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJAGDAXDAPUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound that belongs to the 1,2,3-triazole class of compounds. These compounds are known to interact with a variety of enzymes and receptors in the biological system
Mode of Action
The mode of action of this compound involves its interaction with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme. This interaction results in changes in the enzyme’s activity, which can lead to various downstream effects.
Biological Activity
N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₄H₁₃N₅O₃
- Molecular Weight : 299.28 g/mol
- CAS Number : 1396677-57-8
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₅O₃ |
| Molecular Weight | 299.28 g/mol |
| CAS Number | 1396677-57-8 |
Research indicates that compounds within the triazolo[1,5-a]pyrazine class exhibit a variety of biological activities. These include:
- Antiproliferative Effects : Studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .
- Sigma Receptor Modulation : Some triazolo[1,5-a]pyrazines act as modulators of sigma receptors, which are implicated in several neurological disorders .
- Enzyme Inhibition : Certain derivatives have been identified as β-secretase inhibitors (BACE 1), which are relevant for Alzheimer's disease therapy .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and related compounds:
- Cell Line Studies : In vitro assays have demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM .
- Mechanisms of Action : The compound may induce apoptosis and inhibit cell cycle progression in cancer cells through various molecular pathways.
Antimicrobial Activity
Triazole derivatives have also been studied for their antimicrobial properties:
- Inhibition of Pathogenic Bacteria : Certain derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness .
Anti-inflammatory Activity
The anti-inflammatory properties of triazolo[1,5-a]pyrazines have been explored:
- Cytokine Modulation : These compounds may reduce the production of pro-inflammatory cytokines in activated macrophages, thereby highlighting their potential in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of triazolo[1,5-a]pyrazines on human breast cancer cell lines. The results indicated that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics .
Study 2: Antimicrobial Screening
In another investigation, a library of triazole compounds was screened for antimicrobial activity. The results showed that certain derivatives had MIC values comparable to existing antibiotics against common pathogens .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is with a molecular weight of approximately 313.31 g/mol. The compound features a triazole-pyrazine scaffold that is known for its diverse biological activity.
Antidiabetic Activity
Recent studies have highlighted the potential of compounds with similar scaffolds as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus by enhancing insulin secretion and inhibiting glucagon release. The structure-activity relationship (SAR) studies indicate that modifications in the triazole and pyrazine moieties can lead to enhanced DPP-4 inhibitory activity .
Antiviral Properties
Compounds containing the pyrazine and triazole structures have shown promise as antiviral agents. Research indicates that derivatives of these compounds can inhibit various viruses, including HIV and influenza . The mechanism often involves interference with viral replication pathways, making them suitable candidates for further investigation in antiviral drug development.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar pyrazine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The ongoing exploration of these compounds may yield new therapeutic agents for cancer treatment.
Case Study 1: DPP-4 Inhibitor Development
A study focused on the SAR of DPP-4 inhibitors demonstrated that specific substitutions on the triazole ring significantly enhance inhibitory potency. Compounds with a methoxyphenyl group exhibited improved binding affinity compared to their unsubstituted counterparts .
Case Study 2: Antiviral Efficacy Against Influenza
In vitro studies have shown that similar triazole-pyrazine derivatives exhibit significant antiviral activity against influenza A virus at low concentrations (EC50 values around 0.2 nM). This suggests that this compound could be further evaluated for its antiviral potential .
Chemical Reactions Analysis
Chemical Reactions of N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro triazolo[1,5-a]pyrazine-3-carboxamide
This compound can undergo various chemical reactions typical for heterocycles. Common reagents used include oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents such as sodium borohydride or lithium aluminum hydride.
Types of Reactions:
-
Oxidation : Using oxidizing agents to modify functional groups.
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Reduction : Using reducing agents to alter the oxidation state of certain groups.
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Substitution : Replacing functional groups with others.
Reaction Conditions:
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Temperature : Controlled temperatures are often required.
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Solvents : Appropriate organic solvents are used based on the reaction type.
Characterization and Analysis
The structure and purity of N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro triazolo[1,5-a]pyrazine-3-carboxamide are typically characterized by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Characterization Techniques:
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NMR Spectroscopy : Provides detailed structural information.
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Mass Spectrometry : Confirms molecular weight and purity.
Potential Biological Activities:
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Enzyme Inhibition : Potential to inhibit specific enzymes.
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Receptor Modulation : Possible modulation of biological receptors.
Table 2: Chemical Reactions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature | Oxidized derivatives |
| Reduction | Sodium borohydride | Controlled temperature | Reduced derivatives |
Table 3: Characterization Techniques
| Technique | Purpose | Information Provided |
|---|---|---|
| NMR | Structure | Detailed structural information |
| MS | Purity/Molecular Weight | Molecular weight and purity confirmation |
Comparison with Similar Compounds
Structural Analogues in Triazolo-Pyrimidine/Pyrazine Families
Key structural analogs include triazolo-pyrimidine carboxamides and triazolo-pyrazine derivatives with varying substituents. Below is a comparative analysis based on synthesis, physicochemical properties, and substituent effects.
Table 1: Physicochemical Properties of Selected Triazolo-Pyrimidine and Pyrazine Derivatives
Key Observations:
Core Heterocycle Differences: The target compound’s triazolo[1,5-a]pyrazine core differs from triazolo[1,5-a]pyrimidine analogs (e.g., 5j, 5l) by replacing a pyrimidine ring with a pyrazine ring. Pyrazine derivatives (e.g., N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide) exhibit lower molecular weights (~273 g/mol) compared to pyrimidine-based analogs (~450–510 g/mol) due to fewer substituents .
Substituent Effects: Methoxy vs. Nitro/Bromo Groups: Methoxy substituents (e.g., in 5l and the target compound) enhance solubility compared to electron-withdrawing groups like nitro (5j) or bromo (5k), which may reduce bioavailability . Aromatic vs.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step heterocyclic formation, typically starting with condensation of hydrazine derivatives and carbonyl precursors, followed by cyclization. To optimize conditions, employ Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst) and analyze responses (yield, purity). Central composite designs minimize experimental runs while identifying optimal conditions . For nucleophilic substitutions, polar aprotic solvents (e.g., DMF) with inorganic bases like K₂CO₃ are effective, as demonstrated in analogous triazolo-pyrazine syntheses .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Use a combination of:
- 1H/13C NMR to verify proton/carbon environments and amide bond presence.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve absolute configuration, as shown for related triazolo-pyrazine derivatives .
- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Q. How can researchers design initial stability studies for this compound under varying storage conditions?
Follow ICH Q1A guidelines for accelerated stability testing:
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (1.2 million lux hours).
- Develop an HPLC method with stability-indicating capability (resolution >2 between API and degradation products).
- Model degradation kinetics using Arrhenius equations to predict shelf life at 25°C.
Advanced Research Questions
Q. How can quantum chemical calculations predict reaction mechanisms for novel derivatives of this compound?
Apply density functional theory (DFT) at the B3LYP/6-31G* level to:
- Calculate transition-state geometries for cyclization steps.
- Map potential energy surfaces to identify rate-determining stages.
- Simulate solvent effects via continuum models (e.g., SMD). Validate findings with kinetic isotope effect studies. The ICReDD framework demonstrates how computational-experimental feedback loops accelerate reaction discovery .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Address discrepancies through:
- Standardized assay protocols (cell lines, incubation times).
- Multivariate SAR analysis using partial least squares regression.
- Meta-analysis of raw data to identify confounding variables (e.g., purity thresholds >95%). Statistical methods from chemical technology highlight covariance analysis for isolating experimental noise .
Q. How can reactor design principles scale up synthesis while maintaining enantiomeric purity?
Implement:
- Computational fluid dynamics (CFD) to optimize mixing and prevent hot spots.
- Continuous flow reactors for exothermic steps, ensuring precise temperature control.
- Inline PAT tools (e.g., ReactIR) for real-time monitoring. CRDC subclass RDF2050112 emphasizes reactor geometries that enhance mass/heat transfer for heterocyclic systems .
Q. What computational approaches predict metabolic pathways in preclinical models?
Combine:
- Molecular docking with CYP450 isoforms (e.g., CYP3A4) using Glide or AutoDock Vina.
- Machine learning models trained on triazolo-pyrazine metabolism data.
- In silico metabolite prediction (e.g., Meteor Nexus). Validate with radiolabeled hepatocyte studies and LC-MS/MS profiling.
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectroscopic data (e.g., NMR) with crystallographic results to resolve structural ambiguities .
- Experimental Design : Use fractional factorial designs to screen critical variables before full optimization .
- Computational-Experimental Synergy : Integrate DFT-based reaction path searches with high-throughput experimentation to bypass trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
